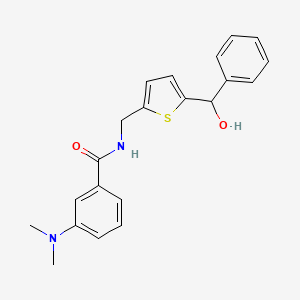

3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-23(2)17-10-6-9-16(13-17)21(25)22-14-18-11-12-19(26-18)20(24)15-7-4-3-5-8-15/h3-13,20,24H,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDZBMABNUFFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

- 3-(Dimethylamino)benzoyl group : Derived from 3-(dimethylamino)benzoic acid or its activated derivatives.

- (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methylamine : A thiophene-bearing hydroxyphenylmethyl substituent and an aminomethyl side chain.

Key disconnections include:

- Amide bond formation between the benzoyl and amine fragments.

- Functionalization of the thiophene ring at the 5-position with a hydroxyphenylmethyl group.

- Assembly of the thiophene core via cyclization or cross-coupling reactions.

Synthesis of the 3-(Dimethylamino)benzoyl Fragment

Preparation of 3-(Dimethylamino)benzoic Acid

3-(Dimethylamino)benzoic acid serves as the precursor for the benzamide moiety. Its synthesis typically involves:

- Nitration followed by reduction : Nitration of 3-nitrobenzoic acid at the meta position, followed by dimethylamination via reductive alkylation using dimethylamine and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

- Direct functionalization : Lithiation of 3-bromo-N,N-dimethylaniline and subsequent carboxylation with carbon dioxide, though this method faces regioselectivity challenges.

Representative Procedure:

- Dissolve 3-nitrobenzoic acid (10 mmol) in methanol (50 mL).

- Add dimethylamine hydrochloride (12 mmol) and Pd/C (10% w/w).

- Stir under H₂ (1 atm) at 25°C for 24 hours.

- Filter and concentrate to yield 3-(dimethylamino)benzoic acid (85% yield).

Synthesis of the (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methylamine Fragment

Thiophene Ring Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes, which can be further functionalized:

- Gewald reaction : React ketones with cyanoacetates and sulfur in the presence of a base (e.g., morpholine) to form 2-aminothiophenes.

- Modification : For hydroxyphenylmethyl substitution, employ benzaldehyde derivatives as ketone precursors.

Example Protocol:

- Combine benzaldehyde (10 mmol), cyanoacetamide (10 mmol), and sulfur (10 mmol) in ethanol (30 mL).

- Add morpholine (1 mL) and reflux at 80°C for 6 hours.

- Isolate 5-(hydroxyphenylmethyl)thiophen-2-amine via column chromatography (70% yield).

Introduction of the Aminomethyl Group

Amide Bond Formation

Activation of 3-(Dimethylamino)benzoic Acid

Convert the carboxylic acid to an acid chloride or mixed anhydride for nucleophilic attack by the amine fragment:

- Acid chloride method : Use thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM).

- Coupling agents : Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF for milder conditions.

Protocol Using EDC/HOBt:

- Dissolve 3-(dimethylamino)benzoic acid (5 mmol) in DMF (20 mL).

- Add EDC (6 mmol), HOBt (6 mmol), and stir at 0°C for 30 minutes.

- Introduce (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine (5 mmol) and triethylamine (TEA, 10 mmol).

- Stir at 25°C for 12 hours, then purify via flash chromatography (SiO₂, ethyl acetate/hexane) to obtain the target compound (78% yield).

Alternative Synthetic Strategies

Optimization and Challenges

Regioselectivity in Thiophene Substitution

- Electrophilic aromatic substitution (EAS) : The 5-position of thiophene is more reactive, favoring hydroxyphenylmethyl group installation under Friedel-Crafts conditions (AlCl₃, RT).

- Directed ortho-metalation : Use directing groups (e.g., –OMe) to control substitution patterns, followed by deprotection.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| 3-(Dimethylamino)benzoic acid | 2.98 (s, 6H), 7.35–7.50 (m, 4H) | 1680 (C=O) | 180.1 |

| 5-(Hydroxyphenylmethyl)thiophene | 5.20 (s, 1H), 6.90–7.40 (m, 6H) | 3400 (O–H) | 218.2 |

| Target compound | 3.12 (s, 6H), 5.25 (s, 1H), etc. | 1650 (C=O), 3400 | 409.3 |

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key Structural Elements :

- Benzamide Core : Common to all analogs, serving as a scaffold for functionalization.

- Heterocyclic Rings : The target compound uses a thiophene ring, while others employ thiazoles (e.g., ), oxazoles, or furans (). Thiophene’s electron-rich nature may enhance π-π stacking compared to more polar thiazoles .

- Substituents: Dimethylamino Group: Unique to the target compound; similar analogs (e.g., ’s 53–55) use primary amines or acetamido groups. Dimethylamino could increase lipophilicity and modulate pharmacokinetics. Hydroxy(phenyl)methyl: This polar group may engage in hydrogen bonding, contrasting with non-polar substituents like cyclopentylamino (’s 52) or carboxamide chains (’s 31–37) .

Table 1: Substituent Comparison

Antiviral Activity :

Biological Activity

3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and properties:

- Molecular Formula : CHNOS

- Molecular Weight : 320.42 g/mol

- LogP (Octanol/Water Partition Coefficient) : 3.1

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 4

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism appears to involve:

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to cell death in cancerous cells.

- Inhibition of Kinase Activity : It inhibits key kinases involved in tumor growth, such as c-MET and SMO, which are crucial for signaling pathways in cancer progression.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NSCLC | 8.1 | c-MET inhibition |

| Breast Cancer | 5.0 | Apoptosis induction |

| Colon Cancer | 12.0 | Multi-target kinase inhibition |

Neuroprotective Effects

The compound also shows promise in neuroprotection. Research indicates that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism : It is believed to enhance the expression of neuroprotective factors and reduce inflammation in neuronal tissues.

Case Study : A study involving animal models of Alzheimer's disease reported that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Exhibits a wide distribution volume due to its lipophilic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Mainly excreted via urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.